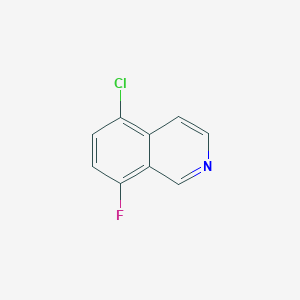

5-Chlor-8-Fluoroisoquinolin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-8-fluoroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic and benzene-ring-fused system. The incorporation of chlorine and fluorine atoms into the isoquinoline structure enhances its chemical and biological properties, making it a valuable compound in various scientific fields .

Wissenschaftliche Forschungsanwendungen

5-Chloro-8-fluoroisoquinoline has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

It’s known that isoquinolines, a class of compounds to which 5-chloro-8-fluoroisoquinoline belongs, are widely found in naturally occurring alkaloids and are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities .

Mode of Action

It’s known that the introduction of fluorine atoms into isoquinolines often causes unique bioactivities . This suggests that 5-Chloro-8-fluoroisoquinoline may interact with its targets in a unique way due to the presence of the fluorine atom.

Biochemical Pathways

Given the bioactivity of fluorinated isoquinolines, it can be inferred that 5-chloro-8-fluoroisoquinoline may affect multiple biochemical pathways, leading to various downstream effects .

Result of Action

It’s known that fluorinated isoquinolines, a class of compounds to which 5-chloro-8-fluoroisoquinoline belongs, exhibit various bioactivities . This suggests that 5-Chloro-8-fluoroisoquinoline may have multiple molecular and cellular effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-fluoroisoquinoline can be achieved through several methods:

-

Direct Fluorination and Chlorination: : One approach involves the direct introduction of fluorine and chlorine atoms onto the isoquinoline ring. This can be done using electrophilic substitution reactions, where fluorine and chlorine sources are reacted with isoquinoline under controlled conditions .

-

Cyclization Reactions: : Another method involves the cyclization of precursors bearing pre-fluorinated and pre-chlorinated benzene rings. This approach allows for the simultaneous installation of the isoquinoline framework and the halogen substituents .

Industrial Production Methods

Industrial production of 5-Chloro-8-fluoroisoquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in achieving efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-8-fluoroisoquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.

Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Cross-Coupling Reactions: Reagents such as boronic acids and palladium catalysts are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, which can have different functional groups depending on the reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Fluoroisoquinoline: Similar in structure but lacks the chlorine atom.

8-Chloroisoquinoline: Similar in structure but lacks the fluorine atom.

5,8-Difluoroisoquinoline: Contains two fluorine atoms instead of one chlorine and one fluorine.

Uniqueness

5-Chloro-8-fluoroisoquinoline is unique

Biologische Aktivität

5-Chloro-8-fluoroisoquinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Chloro-8-fluoroisoquinoline belongs to the isoquinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine-like ring. The presence of halogen substituents, particularly chlorine and fluorine, is believed to enhance its biological activity by influencing molecular interactions with biological targets.

The biological activity of 5-chloro-8-fluoroisoquinoline is mediated through several potential mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes. For instance, it has been shown to interact with dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drugs .

- Receptor Modulation : It can modulate receptor activity on cell surfaces, potentially affecting signal transduction pathways that regulate cell growth and survival.

- Chelation Properties : Similar to other compounds in its class, it may exhibit chelation properties that deprive pathogens of essential metal ions, thereby inhibiting their growth .

Antimicrobial Activity

5-Chloro-8-fluoroisoquinoline exhibits significant antimicrobial properties. Studies have reported its effectiveness against various strains of bacteria and fungi. For instance:

| Microorganism | MIC (µg/ml) | Activity |

|---|---|---|

| Mycobacterium tuberculosis | 0.062 - 0.25 | Effective against MDR strains |

| Escherichia coli | 1.0 | Moderate activity |

| Candida albicans | 2.0 | Moderate antifungal activity |

The compound's mechanism against Mycobacterium tuberculosis suggests that it operates through unique pathways not shared with conventional antitubercular drugs .

Anticancer Activity

Research indicates that 5-chloro-8-fluoroisoquinoline may possess anticancer properties. A study involving various cancer cell lines showed that the compound reduced cell viability significantly:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Non-small cell lung cancer (NSCLC) | 10 - 15 | Significant growth inhibition |

| Breast cancer (MCF-7) | 5 - 10 | Strong cytotoxic effects |

The structure-activity relationship (SAR) studies suggest that the presence of halogens at specific positions enhances the compound's potency against cancer cells .

Case Studies and Research Findings

- Antituberculosis Study : In vitro tests demonstrated that cloxyquin (a related compound) showed promising results against multidrug-resistant Mycobacterium tuberculosis strains with MICs ranging from 0.062 to 0.25 µg/ml, indicating the potential for further development in treating resistant infections .

- Anticancer Efficacy : A study assessing various analogs of isoquinoline derivatives found that those with halogen substitutions exhibited enhanced anticancer activity, particularly against NSCLC cells, suggesting a pathway for developing new cancer therapeutics .

- Mechanistic Insights : Molecular docking studies have provided insights into how 5-chloro-8-fluoroisoquinoline interacts with serum albumin, indicating its potential as a carrier molecule in blood circulation and enhancing its bioavailability .

Eigenschaften

IUPAC Name |

5-chloro-8-fluoroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGQUPOLGKUWNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.